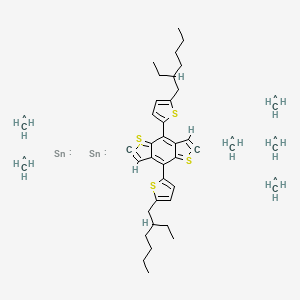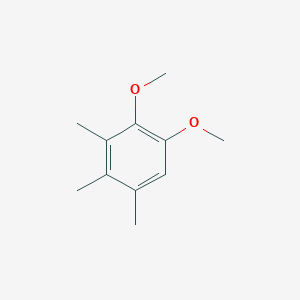
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its pyrrolidine ring, which is substituted with a phenylmethoxycarbonyl group and a carboxylate group. The compound’s stereochemistry is defined by the (2R) configuration, which influences its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and phenylmethoxycarbonyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.
Introduction of the Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with phenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonyl group with other functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, substituted pyrrolidines, and carboxylic acids.
Aplicaciones Científicas De Investigación
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in stereoselective synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of drugs targeting specific pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act by inhibiting enzymes or modulating receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate: A similar compound lacking the (2R) configuration.
4-oxo-1-methoxycarbonylpyrrolidine-2-carboxylate: A derivative with a methoxycarbonyl group instead of phenylmethoxycarbonyl.
Uniqueness
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions. The presence of the phenylmethoxycarbonyl group adds to its distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H12NO5- |
|---|---|
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/p-1/t11-/m1/s1 |
Clave InChI |
RPLLCMZOIFOBIF-LLVKDONJSA-M |
SMILES isomérico |
C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
SMILES canónico |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


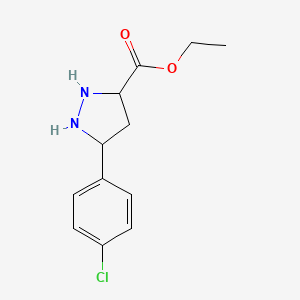
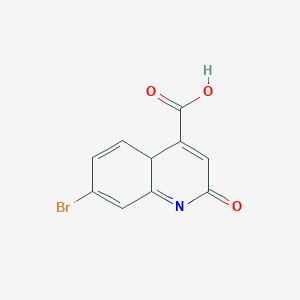

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
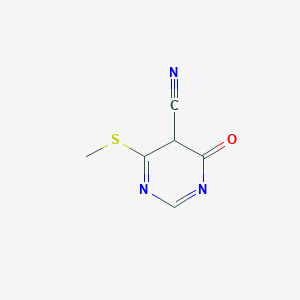
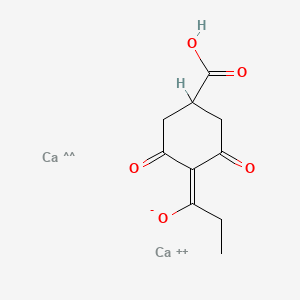
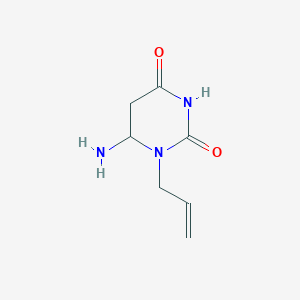
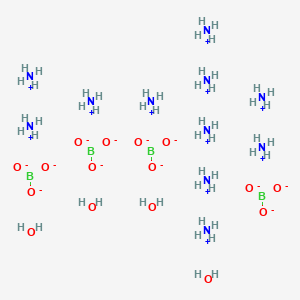
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
